EHT 5372

Vue d'ensemble

Description

EHT 5372 is a synthetic organic compound that belongs to the class of thiazoloquinazolines. This compound is known for its potential biological activities, particularly as a kinase inhibitor, which makes it a subject of interest in medicinal chemistry and pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate typically involves the reaction of ortho-bromo anilines with Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride) to form intermediate imino-1,2,3-dithiazoles. These intermediates are then transformed into the target compound through a series of reactions, including N2-deprotection and microwave-assisted copper-mediated cyclization .

Industrial Production Methods

the use of microwave-assisted synthesis and copper-mediated cyclization suggests that these methods could be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations .

Analyse Des Réactions Chimiques

Types of Reactions

EHT 5372 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole and quinazoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazoloquinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Cancer Research

EHT 5372 has shown significant promise in cancer research due to its ability to inhibit key kinases involved in tumorigenesis.

- Mechanism of Action : The compound binds to the adenosine triphosphate (ATP) binding site of Mirk/DYRK1B, leading to decreased cell viability in pancreatic cancer models. Studies have demonstrated that inhibition of Mirk kinase by this compound results in increased reactive oxygen species (ROS) levels, which can trigger apoptosis in cancer cells .

- Case Study : In a study involving Panc1 cells, the application of this compound resulted in a dose-dependent reduction of cell numbers. When combined with mTOR inhibitors, this compound enhanced the cytotoxic effects on cancer cells, indicating its potential as part of combination therapies .

Neurodegenerative Diseases

This compound's role extends beyond oncology; it is also being investigated for its effects on neurodegenerative diseases such as Parkinson's disease.

- Impact on Neuronal Health : Research indicates that this compound can modulate cellular stress responses by altering ROS levels. Increased ROS due to Mirk kinase inhibition has been linked to neuroprotective effects, suggesting that this compound may help mitigate neuronal damage associated with diseases like Parkinson's .

- Experimental Findings : In differentiating C2C12 myoblasts, treatment with this compound led to a significant increase in ROS levels, which was associated with enhanced differentiation and survival of muscle cells under oxidative stress conditions . This highlights its potential therapeutic role in enhancing muscle regeneration and possibly protecting against neurodegeneration.

Diabetes Research

Emerging studies suggest that this compound may also play a role in diabetes research by promoting pancreatic beta-cell proliferation.

- Beta-cell Restoration : Inhibitors like this compound have been shown to enhance the replication of human pancreatic beta cells by inhibiting DYRK1A. This could lead to new strategies for treating type 2 diabetes by restoring insulin-producing capacity .

Structural Insights and Optimization

The structural characteristics of this compound provide insights into its binding mechanisms and potential for further optimization.

- Binding Models : Studies have revealed an unusual binding model for this compound within DYRK kinases, which contributes to its selectivity and potency. The unique structural data obtained from crystallography can inform the development of next-generation inhibitors targeting DYRK kinases more effectively .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate involves its interaction with specific molecular targets, particularly kinases. The compound inhibits kinase activity by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell growth, differentiation, and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 9-anilinothiazolo[5,4-f]quinazoline-2-carbimidates (EHT 5372 and EHT 1610): These compounds are also strong kinase inhibitors and share a similar structure with methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate.

5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: Another compound with a thiazole ring, but with different biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern and its potent kinase inhibitory activity. This makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

EHT 5372 is a selective inhibitor of the dual-specificity tyrosine-regulated kinase 1B (DYRK1B), which has garnered significant attention in cancer research due to its role in regulating cell cycle progression and apoptosis in various cancer types. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different cancer cell lines, and relevant case studies.

This compound functions primarily by inhibiting DYRK1B, a kinase implicated in cell proliferation and survival. DYRK1B is often overexpressed in cancer cells, making it a viable target for therapeutic intervention. The inhibition of DYRK1B by this compound leads to several biological outcomes:

- Cell Cycle Regulation : this compound disrupts the regulation of cyclin D turnover and stabilizes p27kip1, thereby affecting the exit of cancer cells from quiescence and promoting apoptosis .

- Induction of Apoptosis : Studies have shown that treatment with this compound results in a dose-dependent increase in apoptosis across various cancer cell lines, including ovarian cancer cells (SKOV3, OVCAR3, TOV21G) and pancreatic cancer cells (PANC-1) .

- Reactive Oxygen Species (ROS) Generation : this compound treatment increases ROS levels, contributing to the induction of apoptosis in cancer cells .

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of this compound across multiple cancer types:

- Ovarian Cancer : In adherent cultures, this compound significantly reduced the number of viable SKOV3 cells, correlating with increased PARP cleavage indicative of apoptosis. At optimal concentrations (10 µM), it effectively reduced tumor cell viability without adversely affecting host health in animal models .

- Pancreatic Cancer : In multicellular spheroid models, this compound not only inhibited tumor growth but also induced apoptosis by disrupting the quiescent state of cancer stem-like cells. This suggests its potential to sensitize these cells to conventional therapies .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- A study involving nine patient samples treated with this compound showed a mean reduction of tumor cells by approximately 31% , compared to 46% with cisplatin alone and 38% with RAD001 (an mTOR inhibitor). The combination therapy with this compound and RAD001 resulted in only 9% remaining tumor cells, indicating a synergistic effect .

- In xenograft models, intraperitoneal administration of this compound led to significant tumor size reduction without causing weight loss or distress in mice, demonstrating its potential for therapeutic use .

Data Table

The following table summarizes key findings from various studies on the effects of this compound:

| Cancer Type | Cell Line | Concentration (µM) | Effect on Viability (%) | Mechanism |

|---|---|---|---|---|

| Ovarian Cancer | SKOV3 | 10 | 31% remaining after treatment | Induction of apoptosis via ROS increase |

| Ovarian Cancer | OVCAR3 | Varies | Dose-dependent reduction | PARP cleavage |

| Pancreatic Cancer | PANC-1 | Varies | Significant reduction | Disruption of quiescent state |

| Pancreatic Cancer | Multicellular Spheroids | Varies | Enhanced sensitivity to chemotherapy | Targeting stem-like cancer cells |

Propriétés

IUPAC Name |

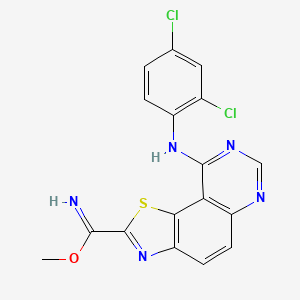

methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N5OS/c1-25-15(20)17-24-12-5-4-11-13(14(12)26-17)16(22-7-21-11)23-10-3-2-8(18)6-9(10)19/h2-7,20H,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGKPYRFWJINEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=NC2=C(S1)C3=C(C=C2)N=CN=C3NC4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.